molecular formula C6H6IO3P B1655672 (4-Iodophenyl)phosphonic acid CAS No. 4042-59-5

(4-Iodophenyl)phosphonic acid

Cat. No.: B1655672
CAS No.: 4042-59-5
M. Wt: 283.99 g/mol
InChI Key: JYYQBKVHXNUMJT-UHFFFAOYSA-N
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Description

(4-Iodophenyl)phosphonic acid is a high-value organophosphorus compound characterized by a phosphorus center bonded to an aromatic 4-iodophenyl group. The phosphonic acid functional group, which features a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one P=O double bond) and one carbon atom, is highly polar and acidic, leading to good water solubility in its ionized form and making it an excellent candidate for creating water-soluble derivatives and supramolecular structures . This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. The primary research value of this compound lies in its dual functionality. The phosphonic acid group acts as a stable bioisostere of the native phosphate group, mimicking its structure and coordination properties but with greater resistance to enzymatic hydrolysis . This makes it a key intermediate in the development of enzyme inhibitors, prodrugs, and bioactive molecules for medicinal chemistry, such as the design of antiretroviral, antihypertensive, and anti-osteoporosis drugs . Concurrently, the iodine substituent on the phenyl ring makes it an exceptionally versatile synthetic building block. It readily undergoes cross-coupling reactions, such as Suzuki reactions, enabling the introduction of the valuable phosphonic acid moiety into more complex molecular architectures, including conjugated systems for organic electronics and functional ligands for metal-organic frameworks (MOFs) . Researchers employ this compound in the functionalization of surfaces to create self-assembled monolayers and in the synthesis of hybrid organic-inorganic materials, where its ability to strongly coordinate to metal oxides is exploited . The distinct spectroscopic signatures of the phosphonic acid and iodophenyl groups also facilitate analytical monitoring of reactions and material properties. Proper handling and storage in a cool, dry environment are recommended to preserve the stability of both the phosphonic acid and the iodo-functionalitiy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYQBKVHXNUMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300981
Record name (4-iodophenyl)phosphonic acid
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Molecular Weight

283.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4042-59-5
Record name NSC140273
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-iodophenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 4 Iodophenyl Phosphonic Acid

Strategies for the Preparation of (4-Iodophenyl)phosphonic Acid

The synthesis of this compound, a significant organophosphorus compound, is primarily achieved through the dealkylation of its corresponding phosphonate (B1237965) esters. These precursor esters, such as diethyl (4-iodophenyl)phosphonate, are themselves synthesized via reactions like the Michaelis-Arbuzov or Hirao coupling. The crucial final step involves the cleavage of the P-O-C ester bonds to yield the desired phosphonic acid. A variety of methodologies have been developed for this transformation, each with its own advantages and substrate compatibility. These methods range from harsh acidic conditions to milder, more selective reagents.

Dealkylation of Phosphonate Esters

The conversion of dialkyl or diaryl (4-iodophenyl)phosphonates to this compound is a key transformation. The choice of dealkylation method is critical, especially to ensure the integrity of the carbon-iodine bond, which can be susceptible to cleavage under certain reductive conditions. The most common strategies involve hydrolysis, silylation followed by solvolysis, hydrogenolysis, or the use of boron-based reagents.

A conventional and widely used method for the dealkylation of phosphonate esters is acidic hydrolysis, typically employing concentrated mineral acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr). beilstein-journals.orgd-nb.infogoogle.comnih.gov The procedure generally involves refluxing the phosphonate ester with a concentrated aqueous solution of the acid for several hours. beilstein-journals.orgd-nb.infonih.govnih.gov

The reaction proceeds via a bimolecular nucleophilic substitution mechanism where water attacks the ester's alkyl group or the phosphorus center. epa.gov For many phosphonate esters, this method is effective; however, it is considered a harsh approach. google.comorganic-chemistry.org The aggressive conditions can be detrimental to sensitive functional groups that may be present in the molecule. google.comorganic-chemistry.org Although effective, prolonged exposure to strong, hot acid can sometimes lead to the cleavage of the P-C bond itself, a notable side reaction. beilstein-journals.org Despite these drawbacks, acidic hydrolysis remains a primary method due to its simplicity and the low cost of reagents.

Method Reagent Typical Conditions Advantages Disadvantages
Acidic HydrolysisConcentrated HCl (aq.)Reflux, 1-12 hoursSimple, inexpensive reagentsHarsh conditions, potential for P-C bond cleavage, incompatibility with acid-labile groups

The McKenna procedure is a significantly milder and highly efficient alternative to acidic hydrolysis for the dealkylation of phosphonate esters. beilstein-journals.orgd-nb.infonih.gov This two-step method utilizes bromotrimethylsilane (BTMS) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. d-nb.infosemanticscholar.orgrsc.orgnih.gov This intermediate is highly susceptible to solvolysis and is readily cleaved by the addition of a protic solvent like methanol or water to yield the final phosphonic acid. d-nb.infosemanticscholar.orgrsc.org

The first step, the reaction with BTMS, is rapid and often quantitative at room temperature. rsc.org A key advantage of the McKenna reaction is its high chemoselectivity; it selectively cleaves P-O-alkyl bonds without affecting other functional groups such as carboxylate esters or even aryl esters. semanticscholar.orgrsc.orgrsc.org This makes it particularly suitable for the synthesis of complex molecules containing multiple functional groups. nih.gov Specifically, BTMS has been used to prepare iodoalkyl-phosphonates, demonstrating its compatibility with iodine-containing compounds and making it an excellent choice for the synthesis of this compound. semanticscholar.orgrsc.org

Method Reagents Mechanism Advantages Disadvantages
McKenna's Procedure1. Bromotrimethylsilane (BTMS) 2. Methanol or WaterSilylation of the ester followed by rapid solvolysis of the silyl ester intermediate.Mild conditions, high yield, excellent chemoselectivity, compatible with many functional groups including iodides. semanticscholar.orgrsc.orgBTMS is corrosive and more expensive than HCl. google.com

Catalytic hydrogenolysis is a specialized method primarily used for the dealkylation of phosphonate esters bearing benzyl or phenyl groups. beilstein-journals.orgnih.gov The reaction involves treating the phosphonate ester with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst). beilstein-journals.org

This method is exceptionally mild and is often used when other functional groups in the molecule are sensitive to acidic or silylating reagents. Dibenzyl phosphonates are readily cleaved under these conditions to afford the phosphonic acid. beilstein-journals.orgnih.gov However, a significant consideration when applying this method to the synthesis of this compound is the potential for dehalogenation. Aryl halides, particularly iodides and bromides, can undergo hydrodehalogenation under catalytic hydrogenation conditions, which would lead to the undesired formation of phenylphosphonic acid. Therefore, careful selection of the catalyst and reaction conditions would be necessary to avoid this side reaction, and in many cases, this method is unsuitable for substrates containing aryl iodide moieties.

Method Reagents Typical Substrates Advantages Disadvantages
Catalytic HydrogenolysisH₂, Pd/C or PtO₂Dibenzyl phosphonates, Diphenyl phosphonatesVery mild conditionsPotential for hydrodehalogenation of the C-I bond, limited to specific ester types (e.g., benzyl).

The use of boron reagents, particularly boron tribromide (BBr₃), provides another mild and efficient pathway for the dealkylation of phosphonate esters. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.net This method is effective for a range of alkyl esters, including methyl, ethyl, and even bulky isopropyl and tert-butyl groups. organic-chemistry.orgresearchgate.net The reaction proceeds under non-aqueous conditions, first forming a borophosphonate intermediate which is then treated with a solvent like methanol to liberate the phosphonic acid. organic-chemistry.orgresearchgate.net

This procedure is compatible with a variety of functional groups that might be sensitive to traditional harsh acidic hydrolysis. organic-chemistry.orgresearchgate.net The reaction typically proceeds at low temperatures initially, before being warmed to complete the formation of the intermediate. beilstein-journals.orgnih.gov The use of BBr₃ offers a clean and quantitative conversion, making it an attractive alternative for synthesizing multifunctional phosphonic acids. organic-chemistry.orgresearchgate.net

Method Reagent Typical Conditions Advantages Disadvantages
Boron Reagent DealkylationBoron tribromide (BBr₃)Aprotic solvent (e.g., toluene), -30 °C to 70 °C, followed by methanolysisMild, non-aqueous conditions, compatible with various functional groups, high yields. organic-chemistry.orgresearchgate.netBBr₃ is a highly reactive and corrosive reagent requiring careful handling.

Beyond the primary methods, several other reagents and conditions have been developed for phosphonate ester dealkylation. One notable alternative is the use of chlorotrimethylsilane (TMSCl). google.comnih.gov While less reactive than BTMS, TMSCl can effectively dealkylate phosphonate esters at elevated temperatures in a sealed vessel. google.comnih.gov This method has been shown to be compatible with functional groups like carboxylic esters, ethers, and alkenes. google.com The reaction proceeds by forming the same bis(trimethylsilyl) phosphonate intermediate as in the McKenna procedure, which is then hydrolyzed. google.com The lower cost of TMSCl compared to BTMS makes this an economically favorable option. google.com

Another approach involves the use of trifluoroacetic acid (TFA), which is particularly effective for the cleavage of di-tert-butyl phosphonates. beilstein-journals.org Additionally, partial dealkylation to generate phosphonic monoacids can be achieved using reagents like hydrazine hydrate under solvent-free conditions. researchgate.net

Method Reagent Typical Substrates Key Features
SilylationChlorotrimethylsilane (TMSCl)Dimethyl, diethyl, diisopropyl phosphonatesRequires elevated temperatures (90-140 °C) in a sealed vessel; less expensive than BTMS. google.comnih.gov
AcidolysisTrifluoroacetic Acid (TFA)Di-tert-butyl phosphonatesMild conditions suitable for cleaving tert-butyl groups. beilstein-journals.org
Partial DealkylationHydrazine HydrateDialkyl phosphonatesYields phosphonic monoacids; solvent-free conditions. researchgate.net

Synthesis from Dichlorophosphine or Dichlorophosphine Oxide Precursors

The synthesis of arylphosphonic acids, including this compound, can be effectively achieved through the hydrolysis of corresponding aryldichlorophosphine or aryldichlorophosphine oxide precursors. beilstein-journals.orgresearchgate.net This method is a well-established route in organophosphorus chemistry. The general procedure involves the reaction of the dichlorophosphine (ArPCl₂) or dichlorophosphine oxide (ArP(O)Cl₂) with water, which hydrolyzes the P-Cl bonds to form the desired phosphonic acid. beilstein-journals.org

The hydrolysis is often conducted under mild basic conditions, for instance, using an aqueous sodium hydroxide solution. beilstein-journals.org The resulting sodium salt of the phosphonic acid is then acidified, typically with hydrochloric acid, to isolate the final product. For example, a similar process is used for preparing phenylphosphonic acid from dichlorophenylphosphine, where the precursor is hydrolyzed with water, sometimes in a solvent like toluene. google.com

From Dichlorophosphine: ArPCl₂ + 3H₂O → ArP(O)(OH)₂ + 2HCl

From Dichlorophosphine Oxide: ArP(O)Cl₂ + 2H₂O → ArP(O)(OH)₂ + 2HCl

This synthetic pathway is advantageous due to the commercial availability of various substituted dichlorophosphine precursors.

Hydrolysis of Phosphonodiamides in Phosphonic Acid Synthesis

Another synthetic route to phosphonic acids is through the hydrolysis of phosphonodiamides [R-P(O)(NR'₂)₂]. beilstein-journals.orgresearchgate.net This method involves the cleavage of the P-N bonds within the phosphonodiamide molecule, replacing them with P-OH groups to form the phosphonic acid. The hydrolysis is typically carried out under acidic conditions, which facilitate the breakdown of the diamide structure.

While this method is a viable option for the synthesis of various phosphonic acids, it is generally considered a less common approach compared to the hydrolysis of dichlorophosphines or the dealkylation of phosphonate esters. beilstein-journals.org The successful application of this method for synthesizing this compound would depend on the accessibility of the corresponding (4-Iodophenyl)phosphonodiamide precursor.

The reaction is as follows: ArP(O)(NR₂)₂ + 2H₂O + 2H⁺ → ArP(O)(OH)₂ + 2H₂NR₂⁺

This pathway offers an alternative for substrates where the precursor phosphonodiamides are more readily available or when other functional groups in the molecule are sensitive to the conditions used in alternative synthetic routes. beilstein-journals.org

Direct P-C Bond Formation Methods Utilizing Phosphorous Acid (H₃PO₃)

Direct methods that create the P-C bond and the phosphonic acid functional group simultaneously offer an efficient approach to phosphonic acid synthesis. beilstein-journals.orgresearchgate.net These reactions often utilize phosphorous acid (H₃PO₃) as the phosphorus source. One of the notable direct phosphonylation reactions is the radicial phosphonylation of arenes. For instance, the reaction of an aryl diazonium salt with phosphorous acid, catalyzed by a copper salt (Sandmeyer-type reaction), can yield an arylphosphonic acid.

Another approach involves the homolytic cleavage of P-P bonds in white phosphorus (P₄) with concomitant P-C bond formation using carboradicals, which, after oxidative work-up, can yield phosphonic acids in high yields. nih.gov Although these methods represent a versatile approach for synthesizing organophosphorus compounds, their application may require specific reaction conditions to generate the necessary reactive intermediates. beilstein-journals.orgnih.gov These direct P-C bond formation strategies can potentially circumvent the need for pre-functionalized phosphorus halides. nih.gov

Oxidation of Phosphinic Acids

Phosphonic acids can be prepared by the oxidation of the corresponding phosphinic acids (also known as phosphonous acids). beilstein-journals.orgresearchgate.net In the context of this compound, the precursor would be (4-Iodophenyl)phosphinic acid. This transformation involves the oxidation of the phosphorus center from a lower oxidation state to a higher one.

Various oxidizing agents can be employed for this purpose. Hydrogen peroxide is a commonly used and effective oxidant for this reaction. kent.ac.uk The oxidation of secondary phosphine (B1218219) oxides, which are more stable tautomers of phosphinic acids, is a preferred route. kent.ac.uk The reaction is generally clean and provides the desired phosphonic acid in good yield.

The general reaction is: ArP(O)H(OH) (Phosphinic Acid) + [O] → ArP(O)(OH)₂ (Phosphonic Acid)

This method is particularly useful when the corresponding phosphinic acid is readily accessible. kent.ac.uk For instance, phosphinic acids can be synthesized through the reaction of organomagnesium halides (Grignard reagents) with phosphites, followed by oxidation. kent.ac.uk

Functionalization and Derivatization Strategies for this compound

Selective Esterification of Phosphonic Acid Moieties

The esterification of phosphonic acids is more complex than that of carboxylic acids because it can yield two different products: a monoester or a diester. nih.gov Recent research has developed straightforward and selective procedures for both mono- and diesterification. nih.govnih.gov

A particularly effective method involves the use of triethyl orthoacetate as both a reagent and a solvent. nih.gov A critical factor in controlling the reaction's outcome is the temperature. By carefully managing the reaction temperature, one can selectively obtain either the mono- or diethyl ester of the phosphonic acid with good yields. nih.govresearchgate.net

Monoesterification: At lower temperatures (e.g., 30 °C), the reaction with triethyl orthoacetate favors the formation of the monoester. The reaction proceeds through an intermediate (1,1-diethoxyethyl ester of phosphonic acid). nih.govnih.gov

Diesterification: At higher temperatures, the reaction yields the diester. At these temperatures, intermediate pyrophosphonates may form, which are then consumed to produce the final diester product. nih.govnih.gov

This temperature-dependent selectivity has been verified for a range of aromatic and aliphatic phosphonic acids and is applicable for both small- and large-scale synthesis without significant loss of yield or selectivity. nih.gov

ProductReagentKey ConditionOutcome
Monoethyl (4-Iodophenyl)phosphonateTriethyl orthoacetateLow Temperature (e.g., 30 °C)Selective formation of the monoester
Diethyl (4-Iodophenyl)phosphonateTriethyl orthoacetateHigh TemperatureSelective formation of the diester

Chemical Modifications of the Aryl Moiety and Iodophenyl Group

The iodophenyl group of this compound provides a versatile handle for further chemical modifications, primarily through cross-coupling reactions where the carbon-iodine bond can be functionalized. Palladium-catalyzed reactions are particularly prominent for C-P bond formation and can be adapted for modifying the aryl iodide. researchgate.netnih.gov

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, is a powerful tool for creating P-C bonds. researchgate.netnih.gov Analogously, the iodine atom in this compound (or its esterified form) can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to a diverse library of functionalized phenylphosphonic acids.

For example, a Suzuki coupling reaction could be employed to introduce a new aryl or vinyl group, replacing the iodine atom. This strategy enables the synthesis of complex molecules where the phosphonic acid moiety can be used for surface binding, chelation, or biological activity, while the newly introduced group can modulate these properties or add new functionalities. The development of iodide-accelerated, palladium-catalyzed C–P bond-forming reactions of aryl nonaflates further highlights the utility of halide chemistry in synthesizing and modifying organophosphorus compounds. nih.govacs.org

Polymerization and Copolymerization Approaches for Phosphonic Acid-Containing Structures

This compound serves as a valuable monomer for the synthesis of functional polymers. The presence of the phosphonic acid group imparts desirable properties such as hydrophilicity, ion-exchange capabilities, and strong adhesion to metal oxide surfaces, while the iodo-aryl group offers a site for further chemical modification or participation in cross-coupling polymerization reactions.

Several polymerization strategies can be employed for monomers containing phosphonic acid moieties. One common approach is free-radical polymerization . For instance, vinylphosphonic acid, a related monomer, can be copolymerized with various vinyl and acrylic monomers like acrylamide, methyl acrylate, and styrene. researchgate.netnih.gov Similarly, aryl phosphonic acid-containing methacrylates can be copolymerized with monomers such as 2-hydroxyethyl methacrylate (HEMA) and acrylamide. tandfonline.com These reactions are typically initiated by thermal initiators like azobisisobutyronitrile (AIBN) or redox initiators. researchgate.netnih.gov The incorporation of bifunctional monomers like this compound can lead to the formation of cross-linked polymers, enhancing the mechanical and thermal stability of the resulting material. tandfonline.com

A more advanced and controlled method is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . RAFT allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. researchgate.netrsc.orgmdpi.com This technique has been successfully applied to methacrylate monomers bearing phosphonate esters, which are subsequently hydrolyzed to yield phosphonic acid-containing polymers. researchgate.netacs.org The direct RAFT polymerization of unprotected phosphonic acid monomers has also been demonstrated, proving the stability of the phosphonic acid group during the process. researchgate.net This control opens the door to creating complex polymer architectures, such as block copolymers, with segments containing phosphonic acid groups. beilstein-journals.org

The table below summarizes common polymerization techniques used for phosphonic acid-containing monomers, which are applicable to this compound.

Polymerization TechniqueInitiator/AgentMonomersResulting PolymerKey Features
Free-Radical Polymerization AIBN, Redox InitiatorsVinylphosphonic acid, Acrylates, StyrenesCopolymers, Terpolymers researchgate.netVersatile, suitable for a wide range of monomers.
Photo-Polymerization Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO)Aryl diphosphonic acid methacrylate, HEMACross-linked copolymers tandfonline.comRapid polymerization initiated by UV light.
RAFT Polymerization Dithioester Chain Transfer Agents (e.g., CPDB)(Methacryloyloxy)methyl phosphonateWell-defined homopolymers and block copolymers researchgate.netmdpi.comControlled molecular weight and low dispersity.

Generation of Polyphosphonic Acids and Dendrimers

Polyphosphonic acids are polymers characterized by the presence of multiple phosphonic acid groups. A general and effective method for their synthesis involves the polymerization of monomers bearing phosphonate ester groups, followed by hydrolysis to unmask the phosphonic acid functionalities. researchgate.net The hydrolysis step is typically carried out under acidic conditions, for example, by refluxing with concentrated hydrochloric acid (HCl). researchgate.net An alternative, milder method involves the use of bromotrimethylsilane (TMSBr) followed by methanolysis. mdpi.com These methods allow for the creation of polymers with a high density of phosphonic acid groups, which are crucial for applications like proton exchange membranes and biomineralization. researchgate.netwikipedia.org

Dendrimers are highly branched, perfectly defined macromolecules that emanate from a central core. researchgate.net Phosphorus-containing dendrimers represent a specific class where phosphorus atoms are located at each branching point. researchgate.netresearchgate.net The synthesis of dendrimers with terminal phosphonic acid groups has been developed, offering macromolecules with a high concentration of functional groups on their periphery. researchgate.net The synthesis often starts from a core molecule like thiophosphoryl chloride (P(S)Cl₃) or hexachlorocyclotriphosphazene (N₃P₃Cl₆). researchgate.net The iterative growth of dendritic branches is followed by the introduction of phosphonate ester groups at the surface, which are then hydrolyzed to phosphonic acids. researchgate.net The presence of numerous phosphonic acid groups on the dendrimer surface makes them highly water-soluble and suitable for various applications in materials science and biology. researchgate.net

Reaction Mechanisms and Pathways Involving this compound

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing synthetic pathways. The stability of the phosphorus-carbon (P-C) bond and the influence of the phosphonic acid's protonation state are key factors.

Mechanistic Insights into P-C Bond Stability and Cleavage Under Various Conditions

The P-C bond in aryl phosphonic acids is generally robust and stable towards enzymatic degradation compared to the P-O bond in phosphates. beilstein-journals.org However, it can be cleaved under specific, often harsh, chemical conditions.

Acidic Conditions: Treatment with concentrated strong acids like HCl or HBr at high temperatures can lead to the cleavage of the P-C bond. nih.govresearchgate.net The mechanism of this cleavage is influenced by the substituents on the aromatic ring. For example, the presence of an electron-donating group, such as a hydroxyl group at the para-position (4-hydroxy), can facilitate P-C bond scission during acid hydrolysis. nih.govresearchgate.net This is likely due to the mesomeric effect of the substituent which can stabilize intermediates formed during the cleavage process. nih.gov In contrast, the 3-hydroxy isomer shows greater stability, highlighting the role of substituent position. beilstein-journals.orgnih.gov Theoretical studies on the acid-catalyzed cleavage of the C-P bond in α-aminophosphonates suggest a process involving initial protonation, followed by the C-P bond cleavage. nih.gov For aryl phosphonates, the hydrolysis to phosphonic acids involves protonation of the phosphoryl oxygen, followed by either an SN1 or SN2 mechanism for the cleavage of the ester's C-O bond. nih.gov A similar protonation step is likely the initiation for the cleavage of the more resilient P-C bond under more forcing conditions.

Oxidative Conditions: The P-C bond can also be broken under certain oxidative conditions. nih.govd-nb.info For instance, the presence of Mn(II) with O₂ can induce the rupture of the P-C bond, leading to the formation of phosphate (B84403). nih.govd-nb.info While detailed mechanistic studies for the oxidative cleavage of this compound are not widely available, reactions involving oxidative cleavage of C-C bonds often proceed via radical-mediated pathways or involve transition metal catalysts that activate oxygen. mdpi.comusu.edu It is plausible that similar mechanisms could be involved in the oxidative degradation of the P-C bond.

Influence of Protonation States on Reactivity and Structure

Aryl phosphonic acids are diprotic acids, meaning they can donate two protons in solution. nih.govd-nb.info For phenylphosphonic acid, the first dissociation has a pKa₁ of approximately 1.83-1.85, and the second dissociation has a pKa₂ of about 7.07. ebi.ac.uk

The protonation state of the phosphonic acid group, which is dependent on the pH of the medium, has a profound impact on the molecule's properties and reactivity:

Reactivity: The degree of protonation affects the nucleophilicity of the oxygen atoms. In its fully protonated state (PO(OH)₂), the oxygen atoms are less nucleophilic. As the acid is deprotonated to form the monoanion (PO₂(OH)⁻) and then the dianion (PO₃²⁻), the negative charge on the oxygen atoms increases, enhancing their ability to act as nucleophiles or to coordinate with metal cations. mdpi.com This is a critical factor in reactions where the phosphonic acid group acts as a ligand or a nucleophilic catalyst.

Solubility and Intermolecular Interactions: The protonation state dictates the molecule's charge and its ability to participate in hydrogen bonding. The fully protonated acid can act as both a hydrogen bond donor and acceptor. The deprotonated forms are primarily hydrogen bond acceptors. nih.gov This ability to form strong and directional hydrogen bonds leads to the formation of extensive supramolecular networks in the solid state, influencing the crystal structure and physical properties like solubility. nih.gov The high polarity and ionizable nature of the phosphonic acid group significantly increase the water solubility of organic compounds. beilstein-journals.orgd-nb.info

The different protonation states of this compound can be summarized as follows:

pH RangeDominant SpeciesFormulaKey Characteristics
pH < pKa₁ (~1.8)Fully ProtonatedC₆H₄I-PO(OH)₂Neutral; strong H-bond donor/acceptor.
pKa₁ < pH < pKa₂ (~7.1)MonoanionC₆H₄I-PO₂(OH)⁻Anionic; strong H-bond acceptor.
pH > pKa₂DianionC₆H₄I-PO₃²⁻Dianionic; strong metal chelator.

This pH-dependent behavior is fundamental to the application of this compound in areas such as surface functionalization, coordination chemistry, and the development of pH-responsive materials.

Coordination Chemistry and Metal Organic Framework Mof Applications of 4 Iodophenyl Phosphonic Acid

Ligand Design and Coordination Modes of Phosphonic Acids with Metal Centers

Phosphonic acids are a class of organophosphorus compounds characterized by a C-PO(OH)₂ functional group. They are known for their strong binding affinity towards a wide range of metal centers, a property that stems from the hard-base nature of the phosphonate (B1237965) oxygen atoms, which form robust coordination bonds with hard metal ions like Zr⁴⁺ and Al³⁺. nih.gov This strong interaction often leads to the formation of thermally and chemically stable MOFs. nih.govwiley-vch.de

The coordination chemistry of phosphonic acids is remarkably diverse. A fully deprotonated phosphonate group can theoretically adopt up to 16 different coordination modes, leading to a vast structural diversity in the resulting metal-phosphonate materials. nih.govacs.org This complexity, however, can also make the prediction of the final structure challenging. nih.govacs.org Common coordination motifs include the formation of eight-membered M-O-P-O-M-O-P-O rings, which are prevalent in both phosphonate and phosphinate-based MOFs. nih.govacs.org The coordination mode can be influenced by factors such as the pH of the reaction medium, which controls the degree of deprotonation of the phosphonic acid group. acs.org The use of phosphonate monoesters, where one of the acidic protons is replaced by an alkyl or aryl group, can simplify the coordination behavior, making it more analogous to that of carboxylates, while also providing a shielding effect that can enhance the stability of the framework. wiley-vch.dersc.org

The P–O bond lengths in a phosphonate group change upon coordination to a metal ion. For instance, in a monodeprotonated phosphonic acid group coordinated to a metal in a monodentate fashion, the P-O(H) bond is significantly longer than the other two P-O bonds. uoc.gr In contrast, when the phosphonate group is fully deprotonated and acts as a pentadentate ligand, the P-O bond lengths become more uniform. uoc.gr

Construction of Metal-Organic Frameworks (MOFs) Utilizing (4-Iodophenyl)phosphonic Acid as a Linker

The construction of MOFs using phosphonic acid linkers, such as this compound, is typically achieved through solvothermal or hydrothermal synthesis. mdpi.com These methods involve heating a mixture of the metal salt and the phosphonic acid linker in a suitable solvent or solvent mixture, often in a sealed vessel, to promote the crystallization of the MOF. mdpi.comgoogle.com The choice of solvent, temperature, and reaction time can significantly influence the resulting MOF structure. google.com

Isoreticular Design Principles in Phosphonate-Based MOFs

Isoreticular design is a powerful strategy in MOF chemistry that involves using linkers of the same geometry but different lengths or functionalities to create a series of frameworks with the same underlying topology but varying pore sizes and chemical properties. nih.govacs.org This principle has been successfully extended from the well-established carboxylate-based MOFs to phosphonate and even phosphinate-based systems. nih.govacs.orgresearchgate.net

The ability to create isoreticular series of phosphonate-based MOFs allows for the systematic tuning of their properties. For example, by using aryl-bisphosphonate linkers with varying spacer lengths, it is possible to control the pore dimensions of the resulting frameworks. acs.org Recent research has even demonstrated the possibility of creating isoreticular MOFs using linkers that combine both phosphonate and phosphinate coordinating groups, effectively bridging the gap between these two classes of materials. nih.govacs.org This opens up new avenues for fine-tuning the properties of MOFs by introducing different functional groups on the phosphorus atom. acs.org The synthesis of isoreticular phosphonate MOFs based on tetratopic linkers has also been reported, further expanding the structural diversity achievable with this class of ligands. rsc.orguni-paderborn.de

Structural Diversity and Topological Considerations in Phosphonate MOFs

The versatility of the phosphonate group's coordination modes contributes to a rich structural diversity in the resulting MOFs. nih.govuoc.gr Phosphonate-based MOFs can exhibit a wide range of dimensionalities, from one-dimensional (1D) chains and two-dimensional (2D) layers to complex three-dimensional (3D) networks. rsc.org The final structure is often influenced by the geometry of the organic linker and the coordination preferences of the metal ion. researchgate.net

The introduction of auxiliary ligands, such as N-donor ligands, can also play a crucial role in directing the dimensionality and topology of the final framework. rsc.org For instance, the combination of a phosphonate monoester with different N-donor ligands has been shown to yield MOFs with 1D, 2D, and 3D structures. rsc.org

From a topological perspective, phosphonate MOFs can adopt various network topologies. For example, a uranyl-based MOF constructed with 1,4-phenylenebis(methylene)diphosphonic acid exhibits a 4-connected uninodal network with a cds topology. researchgate.net More complex structures with multiple nodes and connectivity are also possible, as seen in trinodal 3,6,6- and 4,4,6-connected networks. researchgate.net The topological analysis of MOFs provides a powerful tool for understanding and classifying their complex structures. acs.org

Factors Influencing the Stability of Phosphonate-Based MOFs in Diverse Environments

A key advantage of phosphonate-based MOFs is their generally high thermal and chemical stability, which is attributed to the strong coordination bond between the phosphonate group and hard metal ions. nih.govwiley-vch.de This enhanced stability makes them promising candidates for applications in challenging environments. nih.gov

Several factors can influence the stability of phosphonate-based MOFs:

Metal-Ligand Bond Strength: The inherent strength of the metal-phosphonate bond is a primary determinant of stability. nih.gov

Hydrophobic Shielding: The introduction of hydrophobic groups, such as the ethyl groups in phosphonate monoesters, can protect the more hydrolytically susceptible metal-oxygen bonds from attack by water molecules, thereby improving moisture stability. wiley-vch.dersc.org

pH of the Environment: The stability of phosphonate MOFs can be pH-dependent. Some have shown remarkable stability across a broad pH range, while others may be susceptible to degradation under acidic or basic conditions. acs.org

Advanced Applications of this compound-Derived MOFs

The unique properties of MOFs derived from this compound and other phosphonate linkers make them suitable for a variety of advanced applications, particularly in the realm of gas storage and separation. The presence of the iodo- group on the phenyl ring also offers a handle for post-synthetic modification, allowing for the introduction of other functional groups to further tailor the MOF's properties for specific applications.

Gas Storage and Separation (e.g., Hydrogen, Carbon Dioxide)

The porous nature and high surface area of phosphonate-based MOFs make them excellent candidates for gas storage and separation applications. researchgate.netslideshare.net The ability to tune the pore size and functionality through isoreticular design allows for the optimization of these materials for the selective adsorption of specific gases. researchgate.net

Hydrogen Storage: MOFs are being extensively investigated for their potential to store hydrogen for fuel cell applications. researchgate.net The high surface area and tunable pore environment of phosphonate-based MOFs can lead to significant hydrogen uptake.

Carbon Dioxide Capture and Separation: The separation of carbon dioxide (CO₂) from gas mixtures is crucial for various industrial processes, such as natural gas purification and post-combustion carbon capture. researchgate.netdaneshyari.com Phosphonate MOFs have shown promise in this area due to their potential for selective CO₂ adsorption. rsc.org For instance, porous MOFs with 3D networks based on phosphonate monoesters have exhibited CO₂ adsorption capabilities. rsc.org

The separation of CO₂ from other gases like hydrogen (H₂) is another important application. vnu.edu.vn The selectivity of a MOF for CO₂ over H₂ is a key performance metric. vnu.edu.vn The interaction of the gas molecules with the framework, including the metal centers and the organic linkers, determines the adsorption properties. For example, in the phosphonate MOF Ni-STA-12, the uncoordinated oxygen atoms of the phosphonate group play a dominant role in the adsorption of acetylene, suggesting that similar interactions could be leveraged for CO₂ separation. researchgate.net

Below is an interactive table summarizing the gas separation performance of a hypothetical MOF derived from this compound, based on typical performance data for phosphonate MOFs.

Gas MixtureComponent 1Component 2Selectivity (Component 1 / Component 2)
CO₂/N₂CO₂N₂35
CO₂/CH₄CO₂CH₄8
CO₂/H₂CO₂H₂150
H₂/N₂H₂N₂5

Note: The data in this table is illustrative and represents typical values for phosphonate-based MOFs. Actual performance would depend on the specific structure and experimental conditions.

Catalytic Properties of Metal Phosphonate Frameworks

Metal-organic frameworks (MOFs) constructed from phosphonate linkers are a significant class of materials in heterogeneous catalysis. researchgate.net Their robust nature, high surface area, and tunable porous structures make them effective platforms for catalytic applications. researchgate.netrsc.org The catalytic activity in these frameworks can originate from several features: coordinatively unsaturated metal sites, functional groups on the organic linkers, or encapsulated active species within the pores. researchgate.netnorthwestern.edu

While specific catalytic studies on frameworks derived from this compound are not extensively documented, the inherent properties of this linker suggest several potential catalytic applications. The phosphonic acid groups provide strong coordination to metal centers, leading to stable frameworks that can withstand harsh reaction conditions. nih.gov The metal nodes themselves can act as Lewis acid sites, catalyzing a variety of organic transformations.

Furthermore, the iodo-functional group on the phenyl ring is a key feature. The carbon-iodine bond can serve as a reactive site for post-synthetic modification, allowing for the introduction of more complex catalytic moieties. For instance, it can be used in palladium-catalyzed cross-coupling reactions to graft other functional groups onto the framework. Additionally, the iodine atom can act as a halogen bond donor, potentially influencing substrate binding and orientation within the pores, thereby affecting catalytic selectivity. In some cases, magnetic nanoparticles can be integrated with MOFs to create easily separable catalysts with enhanced stability. oiccpress.commdpi.com

Proton Conduction in Phosphonate-Functionalized Materials

The development of materials with high proton conductivity is crucial for technologies like proton-exchange membrane fuel cells (PEMFCs). Metal-organic frameworks, particularly those functionalized with acidic groups like phosphonic acids, are promising candidates for proton-conducting applications. nih.govnih.gov The phosphonic acid group (-PO(OH)₂) is an excellent proton donor and can form extensive hydrogen-bonding networks, which are essential for proton transport. beilstein-journals.org

Proton conduction in these materials typically occurs through two primary mechanisms: the Grotthuss mechanism (proton hopping along a hydrogen-bonded network) and the vehicle mechanism (diffusion of protonated carriers like H₃O⁺). nih.gov In phosphonate-based MOFs, the conduction pathways are often mediated by water molecules adsorbed within the pores, which form hydrogen bonds with the phosphonate groups and with each other. nih.govresearchgate.net The efficiency of proton transport is therefore highly dependent on humidity levels and the internal architecture of the MOF. nih.gov

MaterialConductivity (S cm⁻¹)ConditionsReference
Mg-NU-2251.6 × 10⁻³55 °C, 95% RH nih.gov
Fe-NU-2259.1 × 10⁻⁵55 °C, 95% RH nih.gov
IPCE-1Pd_Im6.54 × 10⁻³85 °C, 95% RH rsc.org
Zr-TCPBP4.95 × 10⁻⁵ to 1.70 × 10⁻³Voltage-switched at 0.2V nih.gov
TTBT.Br (N-MOF)1.1 × 10⁻¹70 °C, 90% RH nih.gov

Electrical Conductivity in Phosphonate-Based MOFs

Most metal-organic frameworks are electrical insulators due to the poor orbital overlap between the metal centers and organic linkers. researchgate.netnih.gov However, imparting electrical conductivity to MOFs is a rapidly growing area of research, with applications in sensors, electronics, and electrocatalysis. nih.govdoaj.org Conductivity in MOFs can be achieved through several strategies, such as using redox-active linkers and metals, creating π-π stacking pathways for charge migration, or introducing guest molecules that facilitate charge transport. nih.govnih.gov

The design of conductive MOFs often involves creating extended conjugation or close packing of aromatic units. arxiv.org The presence of the iodine atom in the this compound linker could influence the electronic band structure and the stacking arrangement of the linkers, thereby affecting the material's conductivity. chemrxiv.org Below is a table showing conductivity values for several conductive MOFs, highlighting the range of values that can be achieved in these materials.

MaterialConductivity (S cm⁻¹)Measurement MethodReference
Cu[Cu(pdt)₂]6 × 10⁻⁴- wikipedia.org
Ni₃(HITP)₂40Van der Pauw wikipedia.org
Fe₂(DSBDC)3.9 × 10⁻⁶Two-point probe uni-muenchen.de
TUB7510Impedance spectroscopy uni-muenchen.de
Cu₃(HHTP)₂0.2- wikipedia.org

Development of Luminescent and Magnetic Materials

Luminescence: Luminescent MOFs are of great interest for applications in chemical sensing, light-emitting diodes (LEDs), and bio-imaging. ias.ac.innih.gov The emission of light from a MOF can originate from the organic linker, the metal center (particularly with lanthanides), or from metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) processes. osti.govresearchgate.net The rigid structure of a MOF can enhance the luminescence of the organic linker by reducing non-radiative decay pathways. osti.gov

Magnetic Properties: The magnetic properties of MOFs are typically determined by the nature of the metal ions and the superexchange interactions between them, which are mediated by the organic linkers. rsc.org The linker's geometry dictates the distance and bond angles between the magnetic metal centers, thereby controlling the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling. researchgate.net

While the this compound linker itself is diamagnetic, its structural role is crucial in organizing the metal ions into a specific network. The length and rigidity of the linker will determine the dimensionality of the magnetic lattice. For instance, it could lead to the formation of isolated magnetic clusters, one-dimensional chains, two-dimensional layers, or three-dimensional magnetic frameworks. The resulting magnetic behavior, such as magnetic ordering or spin-crossover phenomena, would be a direct consequence of the structure defined by the linker and the choice of metal ion. rsc.orgresearchgate.net The combination of porosity and magnetism in a single material can lead to multifunctional materials where magnetic properties can be tuned by guest molecule adsorption. researchgate.net

Separation of Actinides and Nuclear Fuel Stewardship

The management of nuclear waste and the separation of actinides are critical challenges in the nuclear fuel cycle. nd.edu Metal-organic frameworks are being investigated as advanced sorbents for the selective capture of radionuclides from aqueous solutions due to their high porosity, radiation resistance, and tunable functionality. nd.edusc.edu

Phosphonate-based ligands are particularly well-suited for this application because the phosphonate group is a hard donor that forms very strong bonds with hard Lewis acids, such as tetravalent and hexavalent actinide ions (e.g., Th⁴⁺, U⁴⁺, Pu⁴⁺, UO₂²⁺). researchgate.net This strong affinity can lead to high selectivity for actinides over other ions commonly found in nuclear waste streams, such as lanthanides. researchgate.net

A MOF constructed from this compound would combine the strong chelating ability of the phosphonate groups with a robust, porous framework. Such a material could be used in solid-phase extraction schemes to selectively remove actinides from acidic waste solutions. The structure of the MOF would provide size and shape selectivity, while the phosphonate groups would provide strong binding sites. The iodine atom on the linker could also serve as a site for post-synthetic modification to further enhance the selectivity or stability of the material. The development of actinide-containing MOFs not only offers potential solutions for nuclear waste management but also provides unique platforms to study the fundamental coordination chemistry of these f-block elements. nd.edusc.edu

Supramolecular Chemistry and Self Assembly with 4 Iodophenyl Phosphonic Acid

Elucidation of Hydrogen Bonding Networks in Phosphonic Acid Systems

The phosphonic acid group is a powerful hydrogen-bond donor and acceptor, capable of forming robust and highly directional intermolecular interactions. In the solid state, arylphosphonic acids, a class to which (4-iodophenyl)phosphonic acid belongs, typically exhibit extensive hydrogen-bonding networks. These networks are the primary driving force for their self-assembly into well-defined crystalline structures.

Studies on related halophenylphosphonic acids, such as 3-chloro-4-hydroxyphenylacetic acid salts, have demonstrated the formation of intricate hydrogen-bonding networks involving N-H···O interactions that generate ring motifs. nih.gov Similarly, investigations into tris(pyridin-2-yl)phosphoric triamide derivatives have revealed both 1D chains and 2D sheets formed through N–H⋯O, N–H⋯N, and O–H⋯O hydrogen bonds. nih.gov These examples highlight the diverse supramolecular structures that can arise from the interplay of different functional groups and non-covalent interactions.

Design of Self-Assembled Monolayers (SAMs) and Hybrid Materials

The ability of phosphonic acids to form strong bonds with metal oxide surfaces has made them ideal candidates for the formation of self-assembled monolayers (SAMs). These monolayers are highly ordered molecular assemblies that can modify the chemical and physical properties of a substrate, finding applications in areas such as electronics, corrosion protection, and biocompatible coatings.

This compound, with its phosphonic acid headgroup, can readily form SAMs on a variety of oxide surfaces, including indium tin oxide (ITO), silicon dioxide (SiO2), and titanium dioxide (TiO2). princeton.edusfu.canih.govresearchgate.netrsc.org The phosphonic acid group covalently binds to the surface hydroxyl groups of the metal oxide, forming a stable and robust monolayer. The orientation of the molecules within the SAM is crucial for its properties. Studies on phenylphosphonic acid on indium zinc oxide have shown that the phenyl ring adopts a well-defined tilt angle of 12-16° from the surface normal. princeton.edusfu.ca

The presence of the iodine atom in this compound offers a unique advantage in the design of SAMs. The iodine atom can serve as a reactive handle for further chemical modification of the monolayer surface through reactions such as Sonogashira or Suzuki coupling. This allows for the creation of multifunctional surfaces with tailored properties. For example, a SAM of this compound could be used as a platform to attach chromophores for light-harvesting applications or to immobilize biomolecules for biosensing.

Furthermore, this compound is a valuable building block for the creation of organic-inorganic hybrid materials. mt.comnih.govmdpi.comnih.gov These materials combine the properties of both organic and inorganic components, leading to novel functionalities. The phosphonic acid group can coordinate to metal ions, forming metal phosphonate (B1237965) networks, while the iodophenyl group can be used to introduce other organic functionalities or to control the dimensionality of the resulting hybrid material. The sol-gel process is a common method for preparing these hybrid materials, where the phosphonic acid can be co-condensed with metal alkoxides to form a covalently linked organic-inorganic network. mt.com

Host-Guest Chemistry and Molecular Recognition Phenomena in Phosphonate Systems

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. rsc.org The ability of phosphonate-based systems to engage in specific molecular recognition events is an area of growing interest. While specific studies on this compound in this context are limited, the general principles of phosphonate host-guest chemistry provide a framework for understanding its potential.

Phosphonate groups can act as recognition sites for various guests through a combination of hydrogen bonding and electrostatic interactions. For instance, di-zinc(II) receptors have been shown to have a high affinity and selectivity for bisphosphonates, which are used in the treatment of skeletal disorders. nih.gov The binding mode in these systems has been established through single crystal X-ray crystallography. nih.gov Furthermore, NMR studies have been employed to investigate the binding of carboxylic and phosphonic acid-based guests to dendritic hosts, providing insights into binding strength, stoichiometry, and dynamics. nih.gov

The iodophenyl group of this compound could play a role in modulating host-guest interactions. The iodine atom can participate in halogen bonding with electron-donating guest molecules, providing an additional level of recognition and specificity. This could be particularly useful in the design of hosts for the selective binding of halogenated organic molecules, which are of environmental and biological importance.

Moreover, the functionalization of surfaces with phosphonate-based hosts can lead to materials with molecular recognition capabilities. For example, a Si(100) surface functionalized with a tetraphosphonate cavitand has been shown to complex positively charged species. acs.org This demonstrates the potential for creating sensors and separation materials based on the molecular recognition properties of phosphonates.

Pseudopolymorphism and Conformational Polymorphism in Supramolecular Assemblies

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. wikipedia.orgnih.govresearchgate.net These different forms, or polymorphs, have different arrangements of molecules in the crystal lattice and, consequently, can exhibit different physical properties such as solubility, melting point, and stability. Pseudopolymorphism is a related phenomenon where different crystal forms arise from the inclusion of solvent molecules in the crystal lattice (solvates or hydrates). Conformational polymorphism occurs when a flexible molecule can adopt different conformations in different crystal structures.

While there are no specific reports on the polymorphism of this compound in the reviewed literature, the potential for such phenomena exists due to the nature of the molecule. The phosphonic acid group can participate in a variety of hydrogen bonding motifs, which can lead to different packing arrangements. Additionally, the phenyl ring can exhibit some degree of rotational freedom, potentially leading to conformational polymorphs.

Studies on related compounds provide insights into the factors that can influence polymorphism. For example, the crystallization of 3-chloro-4-hydroxyphenylacetic acid with different amines leads to the formation of different salts with distinct crystal structures. nih.gov Similarly, the investigation of tris(pyridin-2-yl)phosphoric triamide derivatives revealed multiple crystalline forms, including anhydrous and hydrated polymorphs. nih.gov These studies underscore the subtle interplay of intermolecular interactions and crystallization conditions in determining the final solid-state structure. The presence of the iodine atom in this compound could also influence its polymorphic behavior through halogen bonding interactions, which can compete with and modify the dominant hydrogen-bonding networks.

Development of Organic Materials with Specific Supramolecular Properties (e.g., Organo-gels)

Organogels are a class of soft materials in which an organic liquid is entrapped within a three-dimensional network of self-assembled gelator molecules. nih.govnih.govresearchgate.netrsc.org The formation of these gels is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Phosphonic acids and their derivatives have shown promise as components of organogelators.

While there are no direct reports of this compound acting as an organogelator, studies on related systems suggest its potential in this area. For instance, two-component gelator systems have been developed using phosphonic acid monoesters, phosphonic acids, or phosphoric acid monoesters in combination with ferric salts. nih.govnih.gov The complexation between the phosphonate moieties and the metal ion leads to the in situ polymerization and formation of a fibrillar network that immobilizes the organic solvent. nih.gov

The structure of this compound, with its ability to form strong hydrogen bonds and the potential for halogen bonding and π-π stacking interactions involving the iodophenyl ring, makes it a candidate for the design of single-component or multi-component organogelators. The iodine atom could be used to tune the gelation properties by influencing the intermolecular interactions that drive the self-assembly process. For example, the introduction of a halogen bond donor or acceptor to the system could either enhance or disrupt the gel formation, providing a mechanism for controlling the material's properties.

Supramolecular Assemblies of Coordination Polymers

Coordination polymers, including metal-organic frameworks (MOFs), are crystalline materials formed by the coordination of metal ions with organic ligands. nih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netdiva-portal.orgoaepublish.com These materials have attracted significant attention due to their tunable porosity, high surface area, and potential applications in gas storage, catalysis, and sensing. Phosphonic acids are excellent ligands for the construction of coordination polymers due to their ability to bridge multiple metal centers. researchgate.net

This compound can act as a versatile linker in the synthesis of coordination polymers. The phosphonic acid group can coordinate to a wide range of metal ions, while the iodophenyl group can be used to introduce additional functionality or to control the topology of the resulting framework. The use of phosphonate linkers can lead to MOFs with enhanced stability compared to their carboxylate-based counterparts, particularly when coordinated to hard metal ions like Zr(IV) and Al(III). nih.gov

The iodine atom on the phenyl ring can serve several purposes in the design of coordination polymers. It can be used as a post-synthetic modification handle to introduce other functional groups into the framework. Additionally, the iodine atom can participate in halogen bonding interactions with other ligands or guest molecules within the pores of the framework, influencing the material's properties. For example, halogen bonding has been shown to play a role in the guest exchange properties of halogenated host-guest compounds. researchgate.net

While specific examples of coordination polymers based on this compound are not prevalent in the literature surveyed, the principles of MOF chemistry and the known reactivity of phosphonic acids and iodoarenes strongly suggest its potential as a valuable building block in this field.

Catalytic Applications and Organocatalysis Mediated by 4 Iodophenyl Phosphonic Acid

Brønsted Acid Catalysis by Phosphonic Acids

The acidic proton of the phosphonic acid group can activate substrates, facilitating a range of chemical reactions. Arylphosphonic acids, such as phenylphosphonic acid, have been successfully employed as catalysts in multicomponent reactions and depolymerization processes. beilstein-journals.orgjocpr.com

Brønsted acids are utilized as catalysts for the depolymerization of complex biopolymers like cellulose (B213188). beilstein-journals.org The process involves the acid-catalyzed hydrolysis of the β-1,4-glycosidic bonds that link the glucose units of the cellulose chain. researchgate.net Phosphoric acid has been shown to effectively depolymerize and decrystallize cellulose. capes.gov.br The use of phosphonic acids for this purpose has also been noted, leveraging their acidic nature to break down the polymer into smaller, more valuable platform molecules. beilstein-journals.org This application is crucial for the valorization of cellulosic biomass into biofuels and chemicals.

Phosphonic acids have been identified as effective Brønsted acid catalysts for the synthesis of dihydropyrimidine (B8664642) derivatives via the Biginelli reaction. beilstein-journals.org This one-pot, three-component condensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. semanticscholar.org Phenylphosphonic acid, a close structural analog of (4-Iodophenyl)phosphonic acid, has been demonstrated as an efficient catalyst for this reaction, yielding the corresponding 3,4-dihydropyrimidin-2(1H)-ones. jocpr.com The acid catalyst is believed to activate the aldehyde component, facilitating the initial condensation with urea and subsequent cyclization to form the heterocyclic product. biomedres.us The Biginelli reaction is of significant importance due to the diverse pharmacological activities of the resulting dihydropyrimidine scaffold. beilstein-journals.orgtnsroindia.org.in

In the realm of organocatalysis, phosphonic acids can be utilized to mediate Michael addition reactions. Specifically, the monosodium salts of phosphonic acids have been employed as organocatalysts for this transformation. beilstein-journals.org The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The phosphonic acid salt can act as a bifunctional catalyst, activating the reactants and facilitating the nucleophilic attack. This approach avoids the use of metal catalysts, aligning with the principles of green chemistry.

Asymmetric Catalysis Employing Chiral Phosphoric Acid Analogues and Derivatives

While this compound is an achiral molecule, its fundamental phosphoric acid framework is the parent structure for a highly influential class of chiral organocatalysts. By replacing the phenyl group with a chiral scaffold, such as BINOL (1,1'-bi-2-naphthol) or SPINOL (1,1'-spirobiindane-7,7'-diol), chemists have developed a powerful family of chiral phosphoric acids (CPAs). These catalysts have revolutionized asymmetric synthesis by enabling a vast number of highly enantioselective transformations. nih.gov

Chiral phosphoric acids are exceptionally effective catalysts for the asymmetric transfer hydrogenation (ATH) of various unsaturated compounds, including C=N, C=O, and C=C double bonds. nih.gov In these reactions, a hydrogen donor, typically a Hantzsch ester, is used to reduce the substrate enantioselectively. The CPA catalyst functions as a bifunctional catalyst; its acidic proton activates the substrate (e.g., an imine) by forming a chiral iminium ion, while the basic phosphoryl oxygen simultaneously binds and orients the Hantzsch ester, facilitating a stereocontrolled hydride transfer. nih.gov This dual-activation model within a defined chiral pocket leads to high levels of enantioselectivity in the formation of chiral amines, alcohols, and other reduced products.

Table 1. Examples of Asymmetric Transfer Hydrogenations Catalyzed by Chiral Phosphoric Acid (CPA) Derivatives
SubstrateCatalyst TypeHydrogen SourceProductYield (%)Enantiomeric Excess (ee %)Reference
Quinolin-3-amine derivativesChiral Phosphoric AcidHantzsch EsterChiral exocyclic aminesUp to 99Up to 99 beilstein-journals.org
α-Imino estersChiral Phosphoric AcidHantzsch Esterα-Amino estersHighUp to 98 beilstein-journals.org
IminesChiral Phosphoric AcidHantzsch EsterChiral aminesExcellentExcellent researchgate.net

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Chiral phosphoric acids have emerged as premier catalysts for orchestrating highly enantioselective and diastereoselective versions of this reaction and its nitrogen-containing variant, the aza-Diels-Alder reaction. The CPA catalyst activates the dienophile through hydrogen bonding, lowering its LUMO energy and accelerating the cycloaddition with the diene. The well-defined chiral environment created by the catalyst dictates the facial selectivity of the approach of the diene, resulting in excellent stereocontrol. These methods provide efficient access to complex chiral cyclic structures that are prevalent in natural products and pharmaceuticals.

Table 2. Examples of Asymmetric Diels-Alder and Aza-Diels-Alder Reactions
Reaction TypeDienophileDieneCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
Aza-Diels-AlderQuinoxalinones/BenzoxazinonesUnactivated DienesB(C₆F₅)₃ / Chiral Phosphoric AcidUp to 99Up to 99 beilstein-journals.org
Diels-Alderα-Substituted Acroleins1,2-DihydropyridinesBBr₃-assisted Chiral Phosphoric AcidHighHigh organic-chemistry.org
Inverse-Electron-Demand Aza-Diels-AlderN-Aryl IminesIsoeugenol DerivativesChiral Phosphoric AcidGood to HighUp to >99 rsc.org
Nitroso-Diels-AlderNitroso-arenes1,3-Diene-1-carbamatesChiral Phosphoric Acid (TRIP)66-9591->99.5 researchgate.net

Mannich-Type Reactions

The Mannich reaction, a cornerstone of organic synthesis, involves the aminoalkylation of an acidic proton located on a carbon atom. While chiral phosphoric acids have been successfully employed as organocatalysts in asymmetric versions of this reaction, the specific use of this compound as a catalyst for Mannich-type reactions is not extensively documented in scientific literature. Chiral Brønsted acids are known to activate imines towards nucleophilic attack, facilitating the enantioselective formation of β-amino carbonyl compounds. nih.gov For instance, novel cyclic phosphoric acids have been synthesized and evaluated in three-component Mannich reactions, yielding products with good yields and high enantiomeric excess. nih.gov The general mechanism involves the protonation of an imine by the acid catalyst, which enhances its electrophilicity for the subsequent addition of a nucleophile, such as an enol or enamine. nih.govacs.org Although direct catalytic data for this compound is scarce, the fundamental Brønsted acidity of the phosphonic acid group suggests a theoretical potential to catalyze such transformations.

Asymmetric Epoxidation Reactions

Asymmetric epoxidation is a critical transformation for producing chiral epoxides, which are valuable intermediates in the synthesis of complex molecules. The most prominent methods, such as the Sharpless asymmetric epoxidation, rely on a metal-based catalytic system, typically composed of titanium tetraisopropoxide, a chiral tartrate ligand, and an oxidant like tert-butyl hydroperoxide. harvard.eduwikipedia.orgresearchgate.net This method is highly effective for the enantioselective epoxidation of allylic alcohols. wikipedia.org

The role of organocatalysts in asymmetric epoxidation has also been explored, but this area is dominated by other classes of molecules, such as chiral ketones or iminium salts. There is currently no significant body of research demonstrating the application of this compound as a direct organocatalyst for asymmetric epoxidation reactions. The achiral nature of this compound makes it unsuitable as the sole source of chirality for such transformations.

Allylic Substitution Reactions (e.g., Synergistic Palladium/Chiral Phosphoric Acid Catalysis)

A significant area where phosphoric acids have demonstrated immense utility is in synergistic catalysis, particularly in combination with transition metals like palladium for allylic substitution reactions. nih.gov This dual-catalysis approach combines the reactivity of a transition metal catalyst with a chiral phosphoric acid (CPA) co-catalyst to achieve high enantioselectivity. nih.govchemrxiv.org The synergy between the two catalysts allows for unique reactivity and high levels of stereo- and enantiocontrol that are not accessible with either catalyst alone. nih.gov

In this synergistic system, the palladium complex activates the allylic substrate to form a π-allylpalladium intermediate. The chiral phosphoric acid acts as a Brønsted acid and its conjugate base forms a chiral ion pair with the nucleophile or the intermediate complex. This chiral environment dictates the stereochemical outcome of the nucleophilic attack. nih.govchemrxiv.orgresearchgate.net While these studies predominantly feature chiral phosphoric acids, the underlying principle of Brønsted acid co-catalysis can be extended to phosphonic acids. This compound, as a Brønsted acid, could potentially influence the reaction environment, although it would not induce enantioselectivity due to its achiral structure.

Table 1: Synergistic Pd/CPA-Catalyzed Intramolecular Allylic Substitution

Entry Pd Catalyst (mol%) CPA Catalyst (mol%) Solvent Conversion (%) Enantiomeric Excess (ee %)
1 Pd(PPh₃)₄ (10) (R)-TCYP (10) Toluene 100 84
2 - (R)-TCYP (10) Toluene 100 78
3 Pd(PPh₃)₄ (10) - Toluene 0 -

Data derived from studies on chiral phosphoric acids (CPAs) like (R)-TCYP, illustrating the principle of synergistic catalysis. nih.gov The table showcases that the reaction requires both catalysts for optimal enantioselectivity, with the CPA being the source of chirality.

Role of Phosphonic Acids as Co-catalysts in Transition Metal Catalysis

Phosphonic acids can serve as effective co-catalysts in a variety of transition metal-catalyzed reactions. Their role often involves acting as a Brønsted acid or as a ligand that modifies the electronic or steric properties of the metal center. researchgate.net The combination of a chiral Brønsted acid with a Lewis acid is an emerging and powerful strategy in asymmetric synthesis. researchgate.net

The synergistic catalysis observed in palladium-catalyzed allylic substitutions is a prime example of this co-catalytic role. nih.gov The phosphonic acid can protonate substrates, activate catalysts, or participate in the rate-determining step of a catalytic cycle. By forming hydrogen bonds or acting as a proton shuttle, it can stabilize transition states and influence the selectivity of the reaction. Furthermore, the phosphonate (B1237965) anion can coordinate to the metal center, creating a bifunctional catalyst system where both the Brønsted acidity of the P-OH group and the Lewis acidity of the metal play a cooperative role. This dual activation mode can lead to enhanced reactivity and selectivity.

Heterogeneous Catalysis with Phosphonic Acid-Functionalized Materials

One of the most promising applications for this compound is in the development of heterogeneous catalysts. The phosphonic acid group is an excellent anchor for grafting the molecule onto the surface of various solid supports, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), or metal nanoparticles. beilstein-journals.org This immobilization transforms a homogeneous catalyst into a heterogeneous one, which offers significant advantages, including ease of separation from the reaction mixture, catalyst recyclability, and improved stability. nih.gov

Materials functionalized with phosphonic acids can be used as solid acid catalysts. For instance, phosphonic acid-functionalized mesoporous silica has demonstrated high catalytic activity in multicomponent condensation reactions. researchgate.net The process involves covalently bonding the phosphonic acid molecule to the support material. This compound is a particularly versatile building block for this purpose. The phosphonic acid end ensures strong binding to the oxide surface, while the iodophenyl group provides a site for further chemical modification, for example, through cross-coupling reactions to attach other catalytically active moieties. This allows for the rational design of sophisticated, multifunctional heterogeneous catalysts. researchgate.netnih.gov

Table 2: Applications in Heterogeneous Catalysis

Catalyst Type Support Material Reaction Catalyzed Key Advantage
Phosphonic Acid-Functionalized Silica Mesoporous Silica Biginelli Condensation High activity, reusability, eco-friendly
Phosphine-Functionalized MOFs Metal-Organic Frameworks Various Coupling Reactions High stability, tunable structure
Immobilized Organocatalysts Metal Oxides (e.g., TiO₂) Epoxide Ring Opening Recyclability, simplified work-up

This table summarizes the use of phosphonic acids and related compounds in creating robust heterogeneous catalysts.

Applications in Surface Science and Materials Modification

Adsorption and Anchoring Mechanisms on Metal Oxide Surfaces

The phosphonic acid moiety [-P(O)(OH)₂] is a highly effective anchor for grafting organic molecules onto metal oxide surfaces. This interaction is central to creating stable, well-defined self-assembled monolayers (SAMs) that can alter the surface chemistry of the underlying substrate. The binding is typically robust, forming strong M-O-P bonds (where M is a metal atom from the oxide surface). scispace.com

Titanium dioxide is a widely used material in applications ranging from solar cells to biomedical implants. The functionalization of its surface with phosphonic acids is a key strategy for enhancing its properties. cardiff.ac.uk The phosphonic acid group of molecules like (4-Iodophenyl)phosphonic acid can bind to the TiO₂ surface through several coordination modes.

Computational and experimental studies have identified various stable binding modes for phosphonic acids on TiO₂ anatase surfaces. On the common (101) surface, the most stable configurations are a molecular monodentate mode and a monodissociated bidentate mode. uhasselt.be A tridentate binding mode is generally not considered possible on this surface due to geometric constraints. uhasselt.be However, on the more reactive (001) surface, bidentate and tridentate binding modes, where the acid relinquishes its protons to the oxide surface, are the most stable. uhasselt.be The formation of these covalent bonds is favored over simple hydrogen-bonded adsorption, especially with thermal treatment, which can convert physisorbed molecules to chemisorbed species. cardiff.ac.uk The specific binding mechanism is influenced by factors such as surface crystallography, pH, and the presence of water. cnr.it Dissociative adsorption, where a proton is transferred from the acid to the surface, is often preferred, particularly on hydrated surfaces. cnr.it

Table 1: Possible Binding Modes of Phosphonic Acids on TiO₂ Anatase Surfaces

Surface Dominant Binding Mode(s) Description
Anatase (101) Monodentate, Bidentate Involves one or two oxygen atoms from the phosphonic group binding to surface titanium atoms. Tridentate binding is geometrically unfavorable. uhasselt.be

| Anatase (001) | Bidentate, Tridentate | Involves two or three oxygen atoms binding to the surface, resulting in a more stable interaction than on the (101) surface. uhasselt.be |

Similar to titanium dioxide, the native oxide layer on aluminum (Al₂O₃) provides a reactive substrate for phosphonic acid binding. This interaction is crucial for applications in corrosion protection and promoting adhesion. mdpi.comresearchgate.net Phosphonic acids demonstrate a strong affinity for aluminum oxide, readily forming self-assembled monolayers. researchgate.net

Studies on various phosphonic acids have shown that they bind strongly to aluminum oxide surfaces, with evidence from NMR spectroscopy suggesting the formation of bidentate and tridentate interactions. mdpi.com The specific pretreatment of the aluminum surface can influence the density and nature of these bonds. mdpi.com The process involves the phosphonic acid anchoring to the aluminum oxide, which can passivate the surface against chemical attack. researchgate.net The molecular structure of the phosphonic acid can influence the density of the resulting layer and its effectiveness in modifying the surface. researchgate.net

In the field of surface modification, phosphonic acids and carboxylic acids are two of the most commonly used anchoring groups. Comparative studies consistently show that phosphonic acids form significantly more stable linkages to metal oxide surfaces like TiO₂ than carboxylic acids. rsc.orgacs.org

While carboxylic acids are widely used, they are prone to desorption from the metal oxide surface, particularly in aqueous or alkaline environments. rsc.org In contrast, phosphonates are considerably less labile and form more robust attachments. rsc.orgrsc.org This enhanced stability is attributed to the stronger bond formed between the phosphonate (B1237965) group and the metal oxide. acs.org However, carboxylic acids can sometimes achieve a higher surface coverage on TiO₂, which can lead to higher performance in specific applications like dye-sensitized solar cells, despite their lower stability. rsc.orgrsc.org In nonpolar solvents, the binding affinity of phosphonic acids is so much greater that they can quantitatively replace pre-adsorbed carboxylic acids on a metal oxide surface. nih.gov

Table 2: Comparison of Anchoring Group Performance on TiO₂

Anchoring Group Binding Stability Surface Coverage Key Characteristic
Phosphonic Acid High Moderate Forms very stable, robust M-O-P bonds, less prone to desorption. rsc.orgrsc.org

| Carboxylic Acid | Low to Moderate | High | Prone to desorption, especially in aqueous/alkaline conditions, but can achieve higher packing density. rsc.orgrsc.org |

Corrosion Inhibition by Phosphonic Acid Derivatives

Phosphonic acids and their derivatives are highly effective corrosion inhibitors for a variety of metals, including steel, aluminum, and copper alloys. scispace.commdpi.comasianpubs.org Their mechanism of action involves the formation of a protective, self-assembled molecular layer on the metal's native oxide surface. ijcsi.proresearchgate.net This layer acts as a physical barrier, preventing corrosive agents from reaching the metal. tribology.rs

The strong chemisorption of the phosphonic acid headgroup to the metal oxide is the key to this protective function. mdpi.comresearchgate.net This interaction leads to the formation of a densely packed, often hydrophobic film that repels water and aggressive ions. ijcsi.pro The resulting protective film can be composed of metal-phosphonate complexes, which have low solubility and inhibit metal dissolution. scispace.comasianpubs.org The effectiveness of the inhibition depends on the structure of the phosphonic acid and its ability to form a stable, well-ordered monolayer. mdpi.comresearchgate.net In some systems, the synergistic use of phosphonic acids with metal cations like Zn²⁺ can further enhance corrosion resistance by forming complex films on the metal surface. asianpubs.org

Development of Functional Polymeric Materials

The incorporation of phosphonic acid functionalities into polymers is a versatile strategy for creating advanced materials with tailored properties such as improved adhesion, flame retardancy, and ion-chelating capabilities. rsc.orgmdpi.com

Phosphonic acid moieties can be introduced into polymer structures either by polymerizing monomers that already contain a phosphonate group or by post-polymerization modification. nih.govmdpi.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of well-defined block copolymers containing phosphonic acid segments. rsc.org These polymers can self-assemble into various nanostructures, such as spheres, worms, or vesicles. acs.org

These functional polymers serve as excellent building blocks for nanocomposites. The phosphonic acid groups can act as strong binding sites for inorganic nanoparticles, ensuring their uniform dispersion within the polymer matrix and preventing aggregation. nih.gov For example, poly(ethylene-co-vinyl phosphonic acid) has been used to embed quantum dots into a polyethylene (B3416737) matrix, creating composite materials with enhanced fluorescence properties. nih.gov The strong affinity of the phosphonic acid for metal ions also allows these polymers to be used in creating organic-inorganic hybrid materials, such as nanocomposites with silver for antibacterial applications or for the occlusion of nanoparticles within growing inorganic crystals. acs.orgmdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
Titanium Dioxide
Aluminum Oxide

Proton Exchange Membranes for Fuel Cell Technologies

Phosphonic acid functionalized polymers are considered potential candidates for use as proton exchange membranes (PEMs) in fuel cells (PEMFCs). researchgate.net Traditionally, sulfonic acid-based materials like Nafion have dominated this field, but they can suffer from reduced proton conductivity at higher temperatures. researchgate.net

High-temperature PEMFCs (HT-PEMFCs) often use phosphoric acid (PA)-doped membranes, which provide good proton conductivity under anhydrous conditions. mdpi.com However, a significant challenge is the leaching of free phosphoric acid from the membrane, which reduces conductivity and can corrode fuel cell components. mdpi.com

One strategy to mitigate this issue is to covalently link acidic groups to the polymer backbone. mdpi.com Phosphonic acid-functionalized polymers are explored for this purpose. researchgate.net The phosphonic acid group serves as the ion-exchange functionality, facilitating proton transport. researchgate.net By tethering these acidic groups to the polymer, it may be possible to create more stable membranes that retain their proton conductivity at elevated temperatures without the issue of acid leaching.

Functionalization of Surfaces for Analytical Purposes (e.g., IMAC)

The strong affinity of phosphonic acid groups for metal oxide surfaces makes them excellent candidates for surface functionalization in analytical applications. researchgate.netbohrium.com Phosphonic acids can form self-assembled monolayers (SAMs) on surfaces like titanium dioxide (TiO₂), titania, and other metal oxides. nih.govnih.gov

This property is particularly relevant for techniques like Immobilized Metal Affinity Chromatography (IMAC). In IMAC, a solid support is functionalized with chelating ligands that bind metal ions, which in turn selectively capture proteins or other biomolecules with an affinity for those metal ions.

This compound can be used to create such functionalized surfaces. The phosphonic acid end of the molecule anchors it firmly to a metal oxide support. The exposed iodophenyl group can then be chemically modified to attach a chelating agent. This creates a stable, covalently bound surface ideal for chromatographic applications, offering controlled orientation and high stability.

Applications in Dental Materials and Adhesives

Phosphonic acid-containing monomers are used in the formulation of dental adhesives to promote strong and durable bonding to tooth structures and dental alloys. google.comnih.gov Traditional dental adhesives often use phosphoric acid esters, which can be susceptible to hydrolysis, reducing the storage stability and long-term durability of the bond in the oral environment. google.com

Hydrolysis-stable phosphonic acids offer a more robust alternative. google.com These monomers can be incorporated into dental materials, which may also contain other free-radically polymerizable comonomers, solvents, initiators, and fillers. google.com Research has shown that newly designed phosphonic acid monomers can achieve strong and durable adhesion to both unetched enamel and sandblasted Ni-Cr alloys. nih.gov These experimental adhesives have demonstrated significantly higher bond strengths compared to conventional phosphorus-containing monomers. nih.gov This makes them promising for applications such as self-etching, non-rinsing orthodontic adhesives. nih.gov

Utilization in Dye-Sensitized Solar Cells (DSCs)

In dye-sensitized solar cells (DSCs), a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.comscispace.com The dye must be firmly attached to the semiconductor surface, and for this purpose, anchoring groups are incorporated into the dye's molecular structure.

While carboxylic acids are the most common anchoring groups, phosphonic acids have emerged as a highly effective alternative. mdpi.comresearchgate.net They have been shown to bind more strongly to the TiO₂ surface than carboxylic acids, which can improve the stability of the device, as carboxylate-linked dyes may be more prone to desorption in aqueous or alkaline conditions. researchgate.net

The use of a phosphonic acid anchor can lead to a higher dipole moment in the dye molecule compared to a carboxylic acid anchor. researchgate.net This can influence the electron injection efficiency from the dye to the semiconductor, a critical step in the operation of a DSC. researchgate.net this compound can serve as a starting material in the synthesis of complex dyes. For example, it can be used in palladium-catalyzed cross-coupling reactions to build up the larger, conjugated systems required for efficient light absorption. mdpi.com

Future Research Directions and Emerging Applications

Integration in Advanced Functional Materials for Energy Storage and Conversion

The development of high-performance materials is critical for next-generation energy technologies. Arylphosphonic acids are increasingly recognized for their ability to form robust, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces that are central to devices like batteries, supercapacitors, and fuel cells. The phosphonic acid moiety provides a strong, hydrolytically stable linkage to surfaces such as titanium oxide (TiO₂), zinc oxide (ZnO), and indium tin oxide (ITO).

Future research will likely focus on leveraging the dual functionality of (4-Iodophenyl)phosphonic acid to create tailored interfaces in energy devices. The iodo- group serves as a versatile handle for introducing additional functionalities through well-established carbon-carbon and carbon-heteroatom cross-coupling reactions. This allows for the precise engineering of surface properties. For instance, redox-active molecules like ferrocene (B1249389) or viologen derivatives could be attached to the phenyl ring to enhance charge storage capacity in supercapacitors or to facilitate electron transfer in dye-sensitized solar cells.

Furthermore, modifying electrode surfaces with this compound derivatives can control the interfacial energy, hydrophobicity, and charge transfer kinetics. In fuel cell applications, related aromatic sulfophosphonic acids have been investigated as components for proton-conducting electrolytes. researchgate.net The ability to functionalize this compound could lead to the development of novel proton exchange membranes with improved performance and stability at higher operating temperatures.

Table 1: Potential Applications in Energy Devices

Energy DeviceRole of this compoundPotential Functionalization StrategyAnticipated Improvement
SupercapacitorsElectrode surface modifierAttachment of redox-active moieties (e.g., quinones)Increased pseudocapacitance and energy density
Li-ion BatteriesArtificial solid-electrolyte interphase (SEI) componentCreation of ion-conductive polymer brushesEnhanced cycle stability and safety
Fuel CellsProton exchange membrane componentIncorporation into sulfonated polymer backbonesImproved proton conductivity and thermal stability
Solar CellsInterface layer on transparent conductive oxidesTuning of work function and energy level alignmentReduced recombination losses and improved efficiency

Design of Novel Catalytic Systems with Enhanced Selectivity and Efficiency

The immobilization of homogeneous catalysts onto solid supports is a key strategy for combining the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability. The structure of this compound is ideally suited for this purpose. The phosphonic acid group can be used to anchor the molecule firmly to a metal oxide support (e.g., Al₂O₃, SiO₂, TiO₂), while the iodophenyl group acts as a reactive site for catalyst attachment.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new bonds to the aryl iodide. beilstein-journals.orgacs.org Future research can exploit these reactions to covalently link phosphine (B1218219) ligands, N-heterocyclic carbenes, or chiral salen complexes to the this compound scaffold. Once these ligand-functionalized molecules are anchored to a support, they can be used to chelate metal centers, creating highly active and selective single-site heterogeneous catalysts.

This approach offers precise control over the catalyst's local environment, which is crucial for enhancing selectivity. For example, by tailoring the length and nature of the linker between the phenyl ring and the catalytic center, researchers can optimize substrate access and transition state stabilization. This strategy could lead to highly efficient and recyclable catalysts for a range of important chemical transformations, including asymmetric hydrogenation, C-H activation, and olefin metathesis.

Table 2: Cross-Coupling Reactions for Catalyst Design

Cross-Coupling ReactionCatalystCoupling PartnerResulting FunctionalityApplication
Suzuki CouplingPd(PPh₃)₄Arylboronic acidBiphenyl linkageExtending catalyst scaffold
Sonogashira CouplingPdCl₂(PPh₃)₂/CuITerminal alkyneAlkynyl-aryl linkageAttaching chiral ligands
Buchwald-Hartwig AminationPd₂(dba)₃ / LigandAmine or AmideAryl-amine linkageImmobilizing N-based catalysts acs.org
Heck CouplingPd(OAc)₂AlkeneStyrenyl linkagePolymer-supported catalysts
C-P Coupling (Tavs Reaction)NiCl₂Trialkyl phosphiteAryl-phosphonate linkageCreating diphosphonic acid linkers beilstein-journals.org

Development of Bio-Inspired Materials and Systems Mimicking Phosphate (B84403) Functionality

In biological systems, phosphate groups are fundamental to processes ranging from biomineralization (e.g., the formation of bone and teeth) to cellular signaling. Phosphonic acids are recognized as stable isosteres of phosphate esters and carboxylic acids, capable of mimicking their biological function. hawaii.edunih.govresearchgate.net This property makes them excellent candidates for the development of bio-inspired and biocompatible materials.

Future research will likely involve using this compound to functionalize the surfaces of medical implants, particularly those made of titanium and its alloys. The phosphonic acid group forms a strong bond with the native titanium oxide layer, creating a stable platform for further modification. nih.gov The exposed iodo- group can then be used to attach bioactive molecules, such as peptides containing the RGD (arginine-glycine-aspartic acid) sequence to promote cell adhesion, or growth factors to stimulate tissue integration. This approach allows for the creation of "smart" implant surfaces that can actively guide biological responses.

Moreover, the ability of phosphonates to mimic phosphates can be exploited in the design of materials that interact with bone tissue. nih.gov Surfaces modified with this compound could be further functionalized with molecules that mimic the non-collagenous proteins involved in bone mineralization, potentially accelerating the osseointegration of orthopedic and dental implants.

Exploration of Advanced Characterization Techniques for Phosphonic Acid Systems

As this compound is integrated into increasingly complex materials and devices, advanced characterization techniques will be essential to understand the structure and properties of the resulting interfaces. The formation of self-assembled monolayers on oxide surfaces is a critical step in many of its applications, and a suite of surface-sensitive techniques is required for their analysis.

Future work will demand the routine application of techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm covalent bond formation and determine elemental composition, and contact angle goniometry to assess surface energy and monolayer coverage. nih.govsci-hub.seelsevier.com Spectroscopic ellipsometry can provide precise measurements of monolayer thickness.

To probe the molecular order and orientation within the monolayers, more sophisticated techniques will be necessary. Near-Edge X-ray Absorption Fine Structure (NEXAFS) and in-situ Sum Frequency Generation (SFG) spectroscopy can reveal the tilt angles of the aromatic rings with respect to the surface. acs.org Atomic Force Microscopy (AFM) will continue to be crucial for visualizing the surface morphology and homogeneity of the films at the nanoscale. elsevier.com The combination of these techniques will provide a comprehensive picture of the molecular architecture at the interface, enabling the rational design of functional surfaces based on this compound.

Table 3: Key Characterization Techniques for Phosphonic Acid Monolayers

TechniqueAbbreviationInformation ObtainedTypical Finding for Arylphosphonates
X-ray Photoelectron SpectroscopyXPSElemental composition, chemical state, binding confirmationP 2p peak confirms phosphonate (B1237965) binding to surface oxides nih.gov
Contact Angle Goniometry-Surface energy, hydrophobicity, monolayer qualityHigh contact angles indicate formation of a dense, ordered monolayer
Spectroscopic Ellipsometry-Film thickness with sub-nanometer precisionThickness consistent with a single molecular layer sci-hub.se
Near-Edge X-ray Absorption Fine StructureNEXAFSMolecular orientation and chain tilt angleCan determine the average tilt of the phenyl rings acs.org
Atomic Force MicroscopyAFMSurface topography, roughness, domain structureSmooth, uniform surfaces indicate good monolayer formation elsevier.com

Green Chemistry Aspects and Sustainable Synthesis Routes for Arylphosphonic Acids

The principles of green chemistry—reducing waste, avoiding hazardous substances, and improving energy efficiency—are becoming increasingly important in chemical manufacturing. The synthesis of arylphosphonic acids, including this compound, presents opportunities for developing more sustainable chemical processes.

Traditional methods for forming C–P bonds, such as the Michaelis-Arbuzov reaction, often require high temperatures and can generate stoichiometric amounts of byproducts. Future research will focus on catalytic methods that offer milder reaction conditions and higher atom economy. Transition-metal-catalyzed C–P cross-coupling reactions, such as the Tavs reaction (often using nickel or palladium catalysts), represent a more sustainable alternative to classical methods. beilstein-journals.orgresearchgate.net Recent developments have even demonstrated solvent-free versions of these reactions, significantly reducing the environmental impact. beilstein-journals.org

Furthermore, Suzuki cross-coupling has been shown to be a viable method for preparing certain phosphonic acids under milder conditions than transition-metal-catalyzed Arbuzov reactions. researchgate.net A key research direction will be the development of a catalytic, one-pot synthesis of this compound from readily available starting materials, minimizing purification steps and the use of volatile organic solvents. The ultimate goal is to create a process that is not only efficient and high-yielding but also environmentally benign.

Q & A

Q. What are the primary synthetic routes for (4-Iodophenyl)phosphonic acid, and how do reaction conditions influence yield and purity?

The synthesis of arylphosphonic acids like this compound typically involves direct methods using phosphorous acid (H₃PO₃) or derivatization of phosphonates. Key approaches include:

  • Dealkylation of dialkyl phosphonates using HCl or the McKenna procedure (bromotrimethylsilane followed by methanolysis), which preserves functional groups and minimizes side reactions .
  • Electrophilic substitution on aromatic rings using iodophenyl precursors under controlled pH and temperature to avoid iodine displacement. Methodological optimization focuses on solvent choice (e.g., anhydrous conditions for moisture-sensitive intermediates) and stoichiometric ratios to prevent byproducts like phosphinic acid derivatives.

Q. How can researchers reliably detect and quantify this compound in plant matrices, and what are common interference factors?

Detection employs LC-MS/MS with acidified methanol extraction (QuPPe-PO method) to isolate polar compounds. Key considerations:

  • Interference from Fosetyl degradation : Fosetyl-Al degrades to phosphonic acid, requiring chromatographic separation (e.g., ion-pairing agents) and isotopic labeling to distinguish exogenous vs. endogenous sources .
  • Reporting limits (RLs) : RLs vary by lab (0.01–0.2 mg/kg), necessitating harmonization to ensure cross-study comparability. For example, 0.1 mg/kg phosphonic acid equates to 0.13 mg/kg fosetyl after molar conversion .

Q. What environmental or biological sources of phosphonic acid must be considered when interpreting residue data in organic crops?

Phosphonic acid residues may originate from:

  • Fosetyl-Al degradation : The primary synthetic source, as Fosetyl-Al breaks down into fosetyl and phosphonic acid .
  • Natural accumulation : Perennial plants (e.g., fruit trees) retain phosphonic acid from prior treatments, even years after organic certification .
  • Microbial activity : Emerging evidence suggests soil microbes may produce phosphonic acid, though this requires further validation .

Advanced Research Questions

Q. How can conflicting phosphonic acid detection results (e.g., varying RLs or Fosetyl interference) be resolved in certification processes for organic products?

Certification protocols (e.g., EU Regulation 834/2007) require:

  • Source investigation : Trace application history of Fosetyl-Al or phosphonate-based fertilizers. For unresolved cases, operators are flagged as high-risk, triggering additional audits .
  • MRL adherence : If phosphonic acid exceeds 0.1 mg/kg (post-conversion from fosetyl), the batch is non-compliant unless proven natural .
  • Multi-lab validation : Use labs with RL ≤0.01 mg/kg and cross-check with Fosetyl-Al metabolite data to minimize false positives .

Q. What molecular dynamics (MD) approaches elucidate the role of this compound in proton-exchange membranes (PEMs) for fuel cells?

MD simulations reveal:

  • Coordination effects : Phosphonic acid groups form strong hydrogen bonds with hydronium ions, slowing proton mobility compared to sulfonic acid analogues .
  • Morphological tuning : Blending with sulfonic acid polymers (e.g., PFSA) enhances phase-separated hydrophilic domains, improving conductivity. Experimental validation involves small-angle X-ray scattering (SAXS) and impedance spectroscopy .

Q. How does long-term phosphonic acid exposure affect plant physiology, and what experimental designs address its persistence in perennial crops?

Longitudinal studies on apple orchards show:

  • Accumulation trends : Phosphonic acid concentrations in leaves remain detectable 3–5 years post-Fosetyl-Al application, with translocation rates influenced by xylem-phloem dynamics .
  • Methodology : Isotopic labeling (e.g., ³²P-tracing) and compartmental modeling differentiate stored vs. newly synthesized phosphonic acid. Field trials must control for soil pH and microbial activity, which alter degradation kinetics .

Key Methodological Recommendations

  • Synthesis : Prioritize McKenna procedure for high-purity arylphosphonic acids; monitor reaction progress via ³¹P NMR .
  • Analysis : Use QuPPe-PO with D5-isotopic standards to suppress Fosetyl interference in LC-MS/MS .
  • Field Studies : Combine isotopic tracing with compartmental models to quantify phosphonic acid translocation in plants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.